molecular formula C8H9ClO3 B13867931 2-Chloro-4-(methoxymethoxy)phenol

2-Chloro-4-(methoxymethoxy)phenol

Cat. No.: B13867931
M. Wt: 188.61 g/mol
InChI Key: XQHBSRYPVNYQOT-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethoxy)phenol is an organic compound with the molecular formula C8H9ClO3 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethoxy group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative undergoes substitution with a methoxymethoxy group in the presence of a base, followed by chlorination to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxymethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(methoxymethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethoxy)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(methoxymethoxy)phenol is unique due to the presence of both a chlorine atom and a methoxymethoxy group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-4-(methoxymethoxy)phenol

InChI

InChI=1S/C8H9ClO3/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3

InChI Key

XQHBSRYPVNYQOT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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